L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

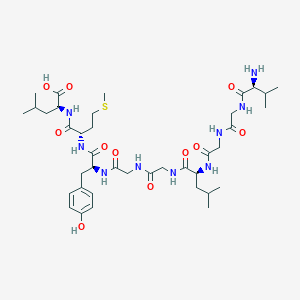

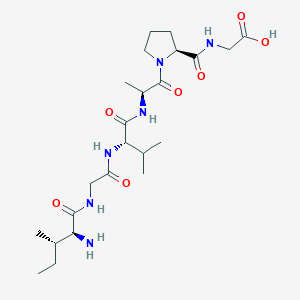

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine est un composé peptidique complexe de formule moléculaire C23H40N6O7 Ce composé est constitué de différents acides aminés, notamment l'isoleucine, la glycine, la valine, l'alanine et la proline, liés entre eux dans une séquence spécifique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est couplé à la chaîne croissante à l'aide de réactifs de couplage tels que le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) ou le DIC (N,N'-diisopropylcarbodiimide).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique) pour exposer les sites réactifs pour un couplage ultérieur.

Clivage : Le peptide final est clivé de la résine à l'aide d'un cocktail de clivage, généralement contenant du TFA, de l'eau et des scavengers tels que le TIS (triisopropylsilane).

Méthodes de production industrielle

La production industrielle de this compound peut impliquer une SPPS à grande échelle ou une synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour des rendements et une pureté plus élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la HPLC (chromatographie liquide haute performance).

Analyse Des Réactions Chimiques

Types de réactions

La L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des chaînes latérales des acides aminés, en particulier celles contenant du soufre ou des groupes aromatiques.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures ou d'autres groupes fonctionnels oxydés au sein du peptide.

Substitution : Les réactions de substitution nucléophile peuvent modifier des résidus d'acides aminés spécifiques, modifiant les propriétés du peptide.

Réactifs et conditions courantes

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide performique dans des conditions douces.

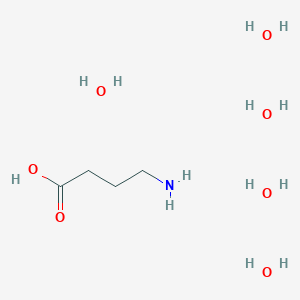

Réduction : Agents réducteurs tels que le DTT (dithiothréitol) ou le TCEP (tris(2-carboxyethyl)phosphine).

Substitution : Nucléophiles tels que des amines ou des thiols en présence de catalyseurs.

Principaux produits

Les principaux produits de ces réactions dépendent des sites spécifiques ciblés. Par exemple, l'oxydation peut produire des sulfoxydes ou des acides sulfoniques, tandis que la réduction peut restaurer les groupes thiol à partir de disulfures.

Applications de la recherche scientifique

La this compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.

Médecine : Applications thérapeutiques potentielles, notamment comme vecteur d'administration de médicaments ou dans les vaccins à base de peptides.

Industrie : Utilisé dans le développement de nouveaux biomatériaux et comme standard dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le peptide peut moduler les voies biologiques en se liant à ces cibles, influençant les processus cellulaires tels que la transduction du signal, l'expression génique ou la régulation métabolique.

Applications De Recherche Scientifique

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparaison Avec Des Composés Similaires

Composés similaires

L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine : Structure similaire mais avec des variations dans la séquence d'acides aminés.

This compound : Autre peptide avec une séquence différente mais des groupes fonctionnels similaires.

Unicité

La this compound se distingue par sa séquence spécifique et la combinaison unique d'acides aminés, qui confèrent des propriétés chimiques et biologiques distinctes

Propriétés

Numéro CAS |

913259-93-5 |

|---|---|

Formule moléculaire |

C23H40N6O7 |

Poids moléculaire |

512.6 g/mol |

Nom IUPAC |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C23H40N6O7/c1-6-13(4)18(24)21(34)25-10-16(30)28-19(12(2)3)22(35)27-14(5)23(36)29-9-7-8-15(29)20(33)26-11-17(31)32/h12-15,18-19H,6-11,24H2,1-5H3,(H,25,34)(H,26,33)(H,27,35)(H,28,30)(H,31,32)/t13-,14-,15-,18-,19-/m0/s1 |

Clé InChI |

PLKYKFPMXFVESM-FLKCQLHMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)

![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)

![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)

![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)